Cyclododecyl chloroformate

Peptide Synthesis Protecting Group Stability Base‑Labile Groups

Cyclododecyl chloroformate (CAS 65676‑18‑8) is a C12‑membered cyclic alkyl chloroformate that introduces the cyclododecyloxycarbonyl (Cdoc) protecting group onto amines and alcohols. With a molecular weight of 246.77 g mol⁻¹ and a boiling point of 319.1 °C at 760 mmHg, the compound combines typical chloroformate electrophilicity with the exceptional steric bulk and lipophilicity of the twelve‑membered carbocycle.

Molecular Formula C13H23ClO2
Molecular Weight 246.77 g/mol
CAS No. 65676-18-8
Cat. No. B12664254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclododecyl chloroformate
CAS65676-18-8
Molecular FormulaC13H23ClO2
Molecular Weight246.77 g/mol
Structural Identifiers
SMILESC1CCCCCC(CCCCC1)OC(=O)Cl
InChIInChI=1S/C13H23ClO2/c14-13(15)16-12-10-8-6-4-2-1-3-5-7-9-11-12/h12H,1-11H2
InChIKeyRUVAAQJZCQKNAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclododecyl Chloroformate (CAS 65676-18-8) – A Macrocyclic Chloroformate for Sterically Demanding and Hydrophobicity-Driven Synthesis


Cyclododecyl chloroformate (CAS 65676‑18‑8) is a C12‑membered cyclic alkyl chloroformate that introduces the cyclododecyloxycarbonyl (Cdoc) protecting group onto amines and alcohols. With a molecular weight of 246.77 g mol⁻¹ and a boiling point of 319.1 °C at 760 mmHg, the compound combines typical chloroformate electrophilicity with the exceptional steric bulk and lipophilicity of the twelve‑membered carbocycle . This structural feature directly distinguishes it from smaller or linear chloroformates and defines its utility in peptide chemistry and advanced polymer synthesis.

1 C12 macrocyclic chloroformate — introduces cyclododecyloxycarbonyl (Cdoc) protection onto amines and alcohols
2 Pronounced steric bulk and lipophilicity — distinct profile from smaller cycloalkyl or linear chloroformates
3 Suits base-resistant peptide synthesis and amphiphilic polymer research workflows

Cyclododecyl Chloroformate (65676-18-8) Cannot Be Replaced by Benzyl, Cyclohexyl or Linear‑Alkyl Chloroformates in Base‑Sensitive or Hydrophobicity‑Driven Workflows


The cyclododecyl ring creates a unique combination of steric shielding and hydrophobic character that profoundly affects protecting‑group stability, crystallisation behaviour and supramolecular assembly. Where benzyl chloroformate‑derived (Cbz) protecting groups are rapidly cleaved under basic conditions, the cyclododecyl analog demonstrates markedly enhanced base stability, enabling synthetic transformations that are incompatible with Cbz groups [1]. Likewise, the rigid macrocyclic structure promotes crystallinity that is not observed with smaller cycloalkyl or linear alkyl chains, and it drives the formation of well‑defined hydrophobic nanodomains in amphiphilic polymers [2]. These properties are inseparable from the cyclododecyl scaffold, making generic substitution by other chloroformates impossible.

Property
Cyclododecyl (Cdoc)
Benzyl / Cyclohexyl / Linear-Alkyl
Base stability
May resist repeated Fmoc-deprotection cycles
May undergo premature cleavage under basic conditions
Intermediate crystallinity
Reported to support crystalline intermediate isolation
May yield oils or low-crystallinity solids requiring chromatography
Hydrophobic domain formation
Forms well-defined hydrophobic clusters in copolymers
Linear-alkyl pendants may produce less-defined cluster organization

Quantitative Differentiation Evidence for Cyclododecyl Chloroformate (65676-18-8) vs. Closest Analogs


Cyclododecyl Ester Exhibits Superior Base Stability Over Benzyl and Cyclohexyl Esters Under Fmoc‑Deprotection Conditions

In a direct head‑to‑head comparison, the β‑cyclododecyl aspartate ester (prepared from cyclododecyl chloroformate) remained intact after 24 h exposure to 20 % piperidine in DMF at 25 °C, whereas the analogous benzyl ester was quantitatively cleaved and the cyclohexyl ester underwent approximately 60 % cleavage under identical conditions [1]. Selective removal of the cyclododecyl ester required HF or trifluoromethanesulfonic acid treatment [1].

Base Stability Comparison
Head-to-head
0% cleavage after 24 h in 20% piperidine/DMF at 25 °C
Benzyl ester: 100% cleavage; Cyclohexyl ester: ~60% cleavage under identical conditions
Supports base-resistant protection for Fmoc-based peptide synthesis workflows
Cleavage requires HF or TFMSA treatment
Peptide Synthesis Protecting Group Stability Base‑Labile Groups

Cyclododecyl Protection Delivers Substantially Higher Crystallinity than Benzyl or Cyclohexyl Protection, Facilitating Peptide Purification

The β‑cyclododecyl aspartate derivatives consistently gave crystalline products, whereas the corresponding benzyl ester derivatives crystallised poorly and the cyclohexyl ester derivatives remained oils [1]. This qualitative difference translates into a practical advantage for intermediate isolation.

Crystallinity Comparison
Head-to-head
Crystalline solid
Benzyl ester: low crystallinity; Cyclohexyl ester: oil under standard work-up
Supports crystallisation-based purification without chromatography
Reported for solution-phase peptide intermediates
Peptide Purification Crystallisation Solid-Phase Peptide Synthesis

Cyclododecyl Pendants Generate Hydrophobic Nanodomains with a Triplet‑State Lifetime of 56 ms – Unmatched by Linear‑Alkyl Copolymers

In an amphiphilic copolymer containing cyclododecyl methacrylamide units, zinc(II) tetraphenylporphyrin moieties were compartmentalised within hydrophobic clusters, producing an unusually long triplet‑excited‑state lifetime of ca. 56 ms at 20 °C in aqueous solution [1]. Such prolonged lifetime has not been reported for analogous copolymers bearing linear alkyl pendants, where the hydrophobic clusters are less well‑defined.

Triplet-State Lifetime
Class-level
~56 ms at 20 °C in aqueous solution
ZnTPP compartmentalized in cyclododecyl-containing copolymer clusters
Reported lifetime context for photofunctional material research
No comparable value available for linear-alkyl copolymer class
Amphiphilic Polyelectrolyte Hydrophobic Clustering Photophysical Engineering

Cyclododecyl Ester Yields a 37‑Fold Lower Skin‑Permeation Enhancement than the Linear Dodecyl Ester – A Tunable Parameter for Prodrug Design

In an in‑vitro skin‑permeation study of 6‑aminohexanoic acid esters as enhancers, the cyclododecyl ester gave an enhancement ratio (ER) of 2.2, whereas the linear dodecan‑1‑yl ester gave an ER of 39.7 [1]. The 37‑fold difference demonstrates that the cyclododecyl group drastically attenuates permeation enhancement relative to its linear counterpart [1].

Skin Permeation Comparison
Cross-study
ER = 2.2 vs linear dodecyl ester ER = 39.7
37-fold lower permeation enhancement for cyclododecyl ester in Franz-cell assay
Supports permeation-modulated prodrug research context
In-vitro assay across excised skin; data to verify in target system
Transdermal Drug Delivery Prodrug Design Permeation Enhancement Ratio

Cyclododecyl Chloroformate (65676-18-8) – High‑Value Application Scenarios Driven by Quantified Differentiation


Base‑Resistant Peptide Protecting Group for Solid‑Phase Synthesis of Complex Sequences

The documented stability of the cyclododecyl ester to 20 % piperidine in DMF for 24 h [1] makes cyclododecyl chloroformate the reagent of choice when a protecting group must withstand repeated Fmoc‑deprotection cycles without cleavage. This is critical for the synthesis of long or aggregation‑prone peptides where Cbz or cyclohexyl esters would be prematurely lost, and where the high crystallinity of intermediates [1] further aids purification.

Industrial‑Scale Peptide Manufacturing Requiring Purification‑Friendly Intermediates

The strong crystallisation propensity of cyclododecyl‑protected derivatives [1] addresses a key bottleneck in peptide manufacturing: intermediate isolation. By eliminating chromatography steps, cyclododecyl chloroformate reduces solvent usage, processing time, and cost, providing a procurement‑level advantage over benzyl or cyclohexyl chloroformates that yield oils or difficult‑to‑purify solids.

Photofunctional Amphiphilic Polymers with Ultra‑Long Triplet Excited States

The ability of cyclododecyl pendants to create well‑defined hydrophobic clusters that extend the triplet‑state lifetime of embedded chromophores to ca. 56 ms [2] opens opportunities in oxygen sensing, triplet‑triplet annihilation upconversion, and photodynamic therapy. Procurement of cyclododecyl chloroformate is essential for synthesising the methacrylamide monomer that delivers this unique photophysical behaviour.

Controlled‑Release Prodrug Design with Tuned Skin‑Permeation Profile

The 37‑fold lower skin‑permeation enhancement of the cyclododecyl ester relative to the linear dodecyl ester [3] enables prodrug designers to cap or modulate transdermal flux. Cyclododecyl chloroformate can be used to introduce the cyclododecyl promoiety onto hydroxyl‑ or amine‑containing drugs, precisely tailoring release kinetics where high permeation rates are undesirable.

Application
Selection Property
Validation Focus
Solid-phase peptide synthesis with repeated Fmoc cycles
Base-resistant Cdoc protection stability
Fmoc-deprotection stability review under target conditions
Peptide intermediate isolation without chromatography
Crystallisation-enabled purification
Crystallinity and yield verification for target intermediates
Photofunctional amphiphilic polymer research
Hydrophobic cluster formation with extended triplet-state lifetime
Triplet-state lifetime characterization in target polymer matrix
Permeation-modulated prodrug research
Attenuated skin-permeation profile vs linear alkyl esters
In-vitro permeation assay review for target compound
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